2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
Description
2-(4-Fluorophenoxy)-N-(2-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a phenoxy group substituted with fluorine at the para position and a 2-fluorophenyl acetamide moiety.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVQTFWBLIACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462085-93-4 | |
| Record name | 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 4-fluorophenol with 2-fluoroaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine/Bromine : Fluorine’s small atomic radius and high electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine or bromine, which may enhance cytotoxicity but reduce selectivity .
- Nitro/Methoxy Groups : Nitro groups (e.g., in ) increase electrophilicity and cytotoxicity, whereas methoxy groups enhance solubility and anti-inflammatory effects .
Functional Group Variations and Pharmacological Profiles
The acetamide backbone’s versatility allows for diverse functionalization. Below is a comparison of compounds with modified side chains or heterocyclic additions:
Key Observations :
- Morpholinyl/Dimethylamino Groups: These moieties improve blood-brain barrier penetration and receptor specificity, making them valuable in neuropharmacology .
- Heterocyclic Additions : Thiazole or oxadiazole rings () introduce planar aromatic systems that enhance DNA/protein binding, often correlating with antimicrobial or anticancer effects.
Structural-Activity Relationships (SAR)
- Fluorine Positioning: Para-fluorine on the phenoxy group (as in the target compound) optimizes steric compatibility with hydrophobic enzyme pockets, while ortho-fluorine on the phenylacetamide may hinder rotation, affecting binding kinetics .
- Acetamide Flexibility : The –NHCO– linker allows conformational adaptability, enabling interactions with diverse biological targets .
Biological Activity
2-(4-Fluorophenoxy)-N-(2-fluorophenyl)acetamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : CHFN O
- Molecular Weight : Approximately 273.32 g/mol
- Structure : The compound features a 4-fluorophenoxy group linked to an acetamide moiety, which is pivotal for its biological interactions. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways by binding to enzymes or receptors, influencing cellular processes such as inflammation and cell proliferation. The fluorine substituents can enhance the compound's binding affinity and selectivity towards these targets, which is crucial for its therapeutic effects.
1. Anti-inflammatory Properties
Research indicates that 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide exhibits potential anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
2. Anticancer Activity
The compound has shown promise as an anticancer agent in various studies. A structure-activity relationship (SAR) investigation revealed that modifications on the phenyl rings significantly affect the cytotoxicity against cancer cell lines. For instance, compounds similar to 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide have displayed IC values in the micromolar range against prostate carcinoma cell lines, indicating its potential as a lead compound for further development .
Table 1: Biological Activity Summary
Case Study 1: Anti-inflammatory Effects
In a controlled study, 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide was administered to cell cultures stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in the levels of TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
A series of derivatives based on the structure of 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide were tested against prostate cancer cell lines. The most potent derivative exhibited an IC value of 52 μM, demonstrating a notable increase in cytotoxicity compared to other tested compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
